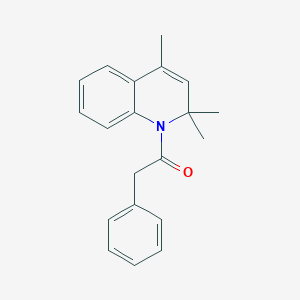
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline, also known as TPDQ, is a quinoline derivative that has attracted considerable attention due to its potential application in scientific research. This compound has been synthesized by various methods and has shown promising results in different areas of research.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline is not fully understood. However, it has been suggested that 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of intracellular cyclic nucleotide levels. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has also been shown to have anti-inflammatory and antinociceptive effects by inhibiting the production of pro-inflammatory cytokines and reducing the sensitivity of pain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline also has some limitations. It is relatively unstable and can degrade under certain conditions, which can affect its biological activity. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline. One area of interest is the development of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline derivatives with improved stability and solubility. Another area of interest is the investigation of the mechanism of action of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline and its potential targets in cellular signaling pathways. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline could be further explored as a potential therapeutic agent for the treatment of cancer, inflammation, and pain.
Métodos De Síntesis
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline can be synthesized by several methods, including the Pictet-Spengler reaction, Friedlander reaction, and Mannich reaction. The most common method for synthesizing 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline is the Pictet-Spengler reaction, which involves the condensation of phenylacetaldehyde with 2,4-pentanedione and aniline. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been extensively studied for its potential application in scientific research. It has been shown to possess antibacterial, antifungal, and anticancer properties. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
Número CAS |
5305-22-6 |
|---|---|
Nombre del producto |
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline |
Fórmula molecular |
C20H21NO |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-phenyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C20H21NO/c1-15-14-20(2,3)21(18-12-8-7-11-17(15)18)19(22)13-16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3 |
Clave InChI |
MHVOYPWWZDLWGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CC3=CC=CC=C3)(C)C |
SMILES canónico |
CC1=CC(N(C2=CC=CC=C12)C(=O)CC3=CC=CC=C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



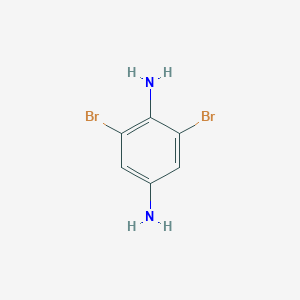




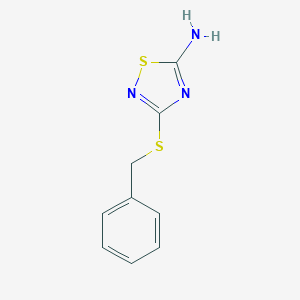
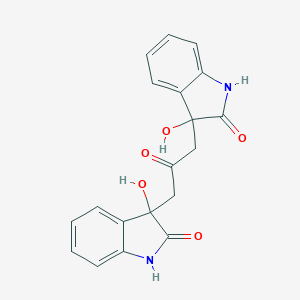
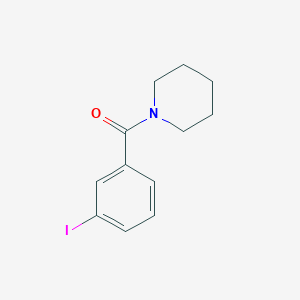
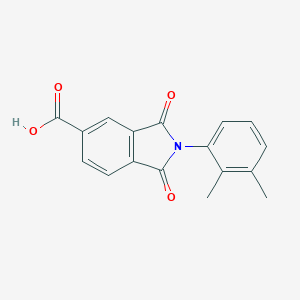
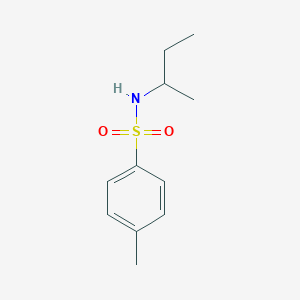
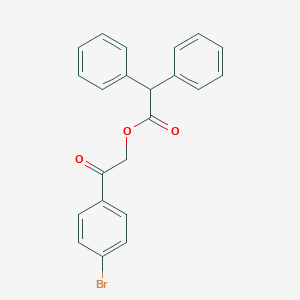
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
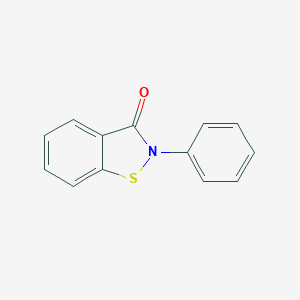
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)